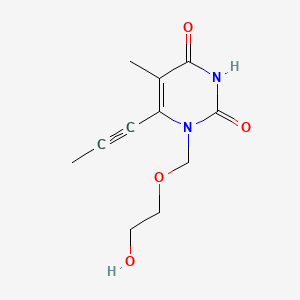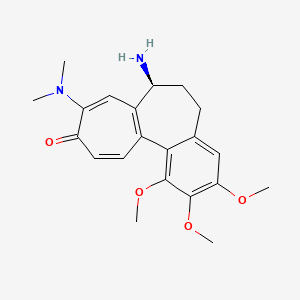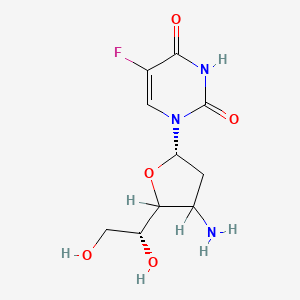
Spiro(piperidine-4,2'(5'H)-thiazolo(5,4-c)pyridine), 3'a,4',6',7'-tetrahydro-1,5'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine), 3’a,4’,6’,7’-tetrahydro-1,5’-dimethyl- is a complex organic compound that features a spiro linkage between a piperidine ring and a thiazolo-pyridine system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine), 3’a,4’,6’,7’-tetrahydro-1,5’-dimethyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Construction of the Thiazolo-Pyridine System: This can be achieved by reacting appropriate thiazole and pyridine derivatives under specific conditions.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be facilitated by using specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine), 3’a,4’,6’,7’-tetrahydro-1,5’-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine), 3’a,4’,6’,7’-tetrahydro-1,5’-dimethyl- would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine) derivatives: Compounds with similar core structures but different substituents.
Other Spiro Compounds: Such as spirooxindoles or spirocyclic lactams.
Uniqueness
The uniqueness of Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine), 3’a,4’,6’,7’-tetrahydro-1,5’-dimethyl- lies in its specific spiro linkage and the combination of piperidine and thiazolo-pyridine systems, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2460-28-8 |
|---|---|
Molekularformel |
C12H21N3S |
Molekulargewicht |
239.38 g/mol |
IUPAC-Name |
1',5-dimethylspiro[3a,4,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2,4'-piperidine] |
InChI |
InChI=1S/C12H21N3S/c1-14-7-4-12(5-8-14)13-10-3-6-15(2)9-11(10)16-12/h11H,3-9H2,1-2H3 |
InChI-Schlüssel |
HPIXOTNMJSLWPW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)N=C3CCN(CC3S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)











![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)
